N-(4-Bromophenyl)maleamic acid
Overview
Description
N-(4-Bromophenyl)maleamic acid is a chemical compound that belongs to the class of maleamic acids. It is characterized by the presence of a bromine atom attached to the phenyl ring and a maleamic acid moiety. This compound is a white crystalline powder that is soluble in water and organic solvents. It has gained significant attention in scientific research due to its potential therapeutic and environmental applications.
Mechanism of Action
Target of Action
N-(4-Bromophenyl)maleamic acid is a low molecular weight compound used in proteomics research Similar compounds, such as n-substituted maleimides, have been shown to affect the biosynthesis of chitin and β(1,3)glucan, components of the fungal cell wall . These components are crucial for the structural integrity and survival of fungal cells.
Mode of Action
It’s known that n-substituted maleimides can interact with enzymes containing reactive cysteinyl residues, which are essential for their catalytic activity . This interaction can inhibit the function of these enzymes, thereby affecting the biosynthesis of chitin and β(1,3)glucan .
Biochemical Pathways
Based on the known effects of similar compounds, it can be inferred that the compound may interfere with the pathways involved in the biosynthesis of chitin and β(1,3)glucan . These pathways are crucial for the growth and survival of fungal cells.
Result of Action
Based on the known effects of similar compounds, it can be inferred that the compound may inhibit the growth of fungal cells by interfering with the biosynthesis of chitin and β(1,3)glucan .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromophenyl)maleamic acid typically involves the reaction of maleic anhydride with 4-bromoaniline. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization from a suitable solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same reaction between maleic anhydride and 4-bromoaniline. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromophenyl)maleamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-(4-bromophenyl)maleimide.
Reduction: Reduction reactions can convert the maleamic acid moiety to maleic acid derivatives.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic substitution.
Major Products Formed
Oxidation: N-(4-Bromophenyl)maleimide.
Reduction: Maleic acid derivatives.
Substitution: Various substituted phenylmaleamic acids depending on the nucleophile used.
Scientific Research Applications
N-(4-Bromophenyl)maleamic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including as an antifungal and antibacterial agent.
Industry: Utilized in the development of new materials, such as polymers and hydrogels
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(4-Bromophenyl)maleamic acid is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom enhances the compound’s ability to participate in substitution reactions and may also influence its antimicrobial properties .
Properties
IUPAC Name |
4-(4-bromoanilino)-4-oxobut-2-enoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(14)15/h1-6H,(H,12,13)(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSNFUZCLEZJCRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C=CC(=O)O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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